Cas no 81203-57-8 (Panaxynol)

Panaxynol structure
Panaxynol structure
Product Name:Panaxynol
CAS-Nr.:81203-57-8
MF:C17H24O
MW:244.371865272522
CID:726042
PubChem ID:5469789
Update Time:2024-10-27

Panaxynol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,9-Heptadecadiene-4,6-diyn-3-ol,(3S,9Z)-
    • Panaxynol
    • PANAXYNOL(AS)
    • Falcarinol
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol
    • (+)-Falcarinol
    • 1,9-Heptadecadiene-4,6-diyn-3-ol, (3S,9Z)-
    • (S)-Falcarinol
    • (3S,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol
    • (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol
    • (3S)-Falcarinol
    • NSC692928
    • (S,Z)-heptadeca-1,9-dien-4,6-diyne-3-ol
    • C17447
    • Q27155051
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol (ACI)
    • 1,9-Heptadecadiene-4,6-diyn-3-ol, [S-(Z)]- (ZCI)
    • CHEBI:81095
    • CHEMBL368712
    • CS-0032773
    • 81203-57-8
    • NSC-692928
    • UGJAEDFOKNAMQD-MQNTZWLQSA-N
    • SCHEMBL40768
    • HY-N6241
    • AKOS040760616
    • FS-8091
    • DTXSID101317380
    • (S)-Panaxynol
    • (S)-Carotatoxin
    • GLXC-17106
    • (3S,9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol; (+)-Falcarinol
    • DA-48853
    • MDL: MFCD28964216
    • Inchi: 1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m0/s1
    • InChI-Schlüssel: UGJAEDFOKNAMQD-MQNTZWLQSA-N
    • Lächelt: C(C#C[C@@H](O)C=C)#CC/C=C\CCCCCCC

Berechnete Eigenschaften

  • Genaue Masse: 244.182715385 g/mol
  • Monoisotopenmasse: 244.182715385 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 363
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 244.37
  • XLogP3: 5.5
  • Topologische Polaroberfläche: 20.2

Experimentelle Eigenschaften

  • Farbe/Form: Oil
  • Dichte: 0.931±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: Not available
  • Siedepunkt: 370.6±42.0 °C at 760 mmHg
  • Flammpunkt: 163.4±20.9 °C
  • Brechungsindex: 1.507
  • Löslichkeit: Insuluble (2.1E-4 g/L) (25 ºC),
  • PSA: 20.23000
  • LogP: 3.84690
  • Dampfdruck: 0.0±1.9 mmHg at 25°C

Panaxynol Sicherheitsinformationen

Panaxynol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chengdu Biopurify Phytochemicals Ltd
BP1656-100mg
Panaxynol
81203-57-8 90%
100mg
$650 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2040-1 mg
Panaxynol
81203-57-8
1mg
¥3633.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P75020-5mg
(S,Z)-heptadeca-1,9-dien-4,6-diyne-3-ol
81203-57-8
5mg
¥4418.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54242-1mg
(S)-Falcarinol
81203-57-8 98%
1mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54242-5mg
(S)-Falcarinol
81203-57-8 98%
5mg
¥0.00 2023-09-07
TRC
P173555-10mg
Panaxynol
81203-57-8
10mg
$207.00 2023-05-17
TRC
P173555-25mg
Panaxynol
81203-57-8
25mg
$460.00 2023-05-17
TRC
P173555-50mg
Panaxynol
81203-57-8
50mg
$856.00 2023-05-17
TRC
P173555-100mg
Panaxynol
81203-57-8
100mg
$1642.00 2023-05-17
TargetMol Chemicals
TN2040-5mg
Panaxynol
81203-57-8
5mg
¥ 4280 2024-07-19

Panaxynol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
1.2 -
Referenz
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
2.1 Solvents: Water
2.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
2.3 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
3.2 -
Referenz
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Quinoline ,  Hydrogen ,  Palladium Solvents: Ethanol
2.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Carbon tetrachloride
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
3.2 -
Referenz
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium amide Catalysts: Ferric nitrate Solvents: Ammonia
1.2 -
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
3.1 Solvents: Water
3.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
3.3 Reagents: Sulfuric acid Solvents: Water
4.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
4.2 -
Referenz
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Periodic acid (H5IO6) Solvents: Ethyl acetate
1.2 Reagents: Triphenylphosphine ,  Zinc Solvents: Dichloromethane
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
2.2 Reagents: Butyllithium
3.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -30 °C
1.2 -30 °C; 30 min, -30 °C; -30 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, rt
3.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
3.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
4.2 Reagents: Ethylenediamine ;  10 min, rt
4.3 Reagents: Hydrogen ;  rt; 55 min, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
6.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Carbon tetrachloride
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
2.2 -
Referenz
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Water
1.2 Reagents: Acetic acid ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide
2.2 -
Referenz
Chemoenzymatic Asymmetric Total Syntheses of Antitumor Agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol and (R)- and (S)-Falcarinol from Panax ginseng Using an Enantioconvergent Enzyme-Triggered Cascade Reaction
Mayer, Sandra F.; et al, Journal of Organic Chemistry, 2002, 67(26), 9115-9121

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  4 h, rt
2.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Diethylzinc Solvents: Toluene ,  Hexane ;  rt; 1 h, reflux; reflux → rt
1.2 Catalysts: Titanium isopropoxide ,  (+)-BINOL Solvents: Diethyl ether ;  1 h, rt
1.3 rt; 4 h, rt
1.4 Solvents: Water ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  4 h, rt
3.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium
2.1 Reagents: Ethylamine ,  Hydroxyamine hydrochloride ,  Cuprous chloride Solvents: Methanol
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
Absolute configuration of falcarinol, a potent antitumor agent commonly occurring in plants
Zheng, Guangrong; et al, Tetrahedron Letters, 1999, 40(11), 2181-2182

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
1.2 Reagents: Ethylenediamine ;  10 min, rt
1.3 Reagents: Hydrogen ;  rt; 55 min, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
3.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
2.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
3.2 Reagents: Ethylenediamine ;  10 min, rt
3.3 Reagents: Hydrogen ;  rt; 55 min, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
5.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cuprous iodide Solvents: Dimethylformamide ;  10 min, -15 °C
1.2 -15 °C; 2 h, -15 °C; -15 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Ethanol ;  0 °C; 15 min, rt
2.2 Reagents: Ethylenediamine ;  10 min, rt
2.3 Reagents: Hydrogen ;  rt; 55 min, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
4.1 Reagents: Hydroxyamine hydrochloride Catalysts: Cuprous chloride Solvents: Butylamine ,  Tetrahydrofuran ,  Water ;  1 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde
Yang, Yan-Qing; et al, Tetrahedron: Asymmetry, 2015, 26(7), 361-366

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  30 h, rt
Referenz
A short synthesis of (+) and (-)-falcarinol
McLaughlin, Noel P.; et al, Tetrahedron, 2010, 66(51), 9681-9687

Panaxynol Raw materials

Panaxynol Preparation Products

Empfohlene Lieferanten
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd